molecular formula C20H21ClFNO4 B2477189 4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795423-64-1

4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2477189
CAS No.: 1795423-64-1
M. Wt: 393.84
InChI Key: HPCKSXBDPLXFMI-UHFFFAOYSA-N
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Description

4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C20H21ClFNO4 and its molecular weight is 393.84. The purity is usually 95%.
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Scientific Research Applications

Aurora Kinase Inhibition

One significant application of related compounds is in cancer treatment through Aurora kinase inhibition. Compounds structurally similar to 4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one have been identified as potential inhibitors of Aurora A, a kinase implicated in cancer development and progression. This inhibition mechanism offers promising avenues for therapeutic interventions in oncology (ロバート ヘンリー,ジェームズ, 2006).

Antitumor Activity

Related compounds have shown significant antitumor activity. For instance, derivatives with similar chemical structures have exhibited cytotoxicity against various tumor cell lines and potent antitumor activity against human carcinoma models. This points to their potential as effective agents in cancer treatment (H. Naito et al., 2005).

Anti-Lung Cancer Activity

Some fluoro-substituted compounds closely related to this compound have demonstrated significant anti-lung cancer activity. These compounds have been tested against human cancer cell lines and showed promising results as compared to reference drugs (A. G. Hammam et al., 2005).

Anticancer Activity of Pyran Derivatives

The synthesis of polysubstituted 4H-Pyran derivatives, which are structurally related, has been achieved using a microwave-assisted process. These compounds have been evaluated for their anticancer activity against a wide range of human cancer cell lines, with some showing potent effects (S. Hadiyal et al., 2020).

Calcium Channel Antagonist Activity

Compounds with a core structure similar to this compound have been synthesized and evaluated for their calcium channel blocking activity. These compounds demonstrated moderate to weak effects, suggesting their potential in pharmacological applications (A. Shahrisa et al., 2011).

Anticonvulsant and Neurotoxicity Evaluation

Novel Kojic Acids and Allomaltol Derivatives, structurally related to the compound , have been synthesized and evaluated for their anticonvulsant properties. These studies suggest potential applications in neurological disorders and drug development (M. Aytemir et al., 2010).

Properties

IUPAC Name

4-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO4/c1-13-11-15(12-20(25)26-13)27-14-7-9-23(10-8-14)19(24)6-5-16-17(21)3-2-4-18(16)22/h2-4,11-12,14H,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCKSXBDPLXFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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